N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide
Description
N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide is a synthetic organic compound featuring a piperidine core substituted with a 2-ethyl group and a carbothioamide moiety linked to a 4-(difluoromethoxy)phenyl ring. The difluoromethoxy group (-OCF₂H) contributes to its electronic and steric profile, while the carbothioamide (C=S) group distinguishes it from carboxamide (C=O) analogs. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX being a standard tool for small-molecule refinement .
Properties
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2OS/c1-2-12-5-3-4-10-19(12)15(21)18-11-6-8-13(9-7-11)20-14(16)17/h6-9,12,14H,2-5,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVZMXNNTEWBIKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=S)NC2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide typically involves multiple steps, starting with the preparation of the difluoromethoxyphenyl intermediate. This intermediate can be synthesized through a difluoromethylation reaction, where a difluoromethylating agent is used to introduce the difluoromethoxy group onto a phenyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The phenyl ring and piperidine moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity . The piperidine moiety may also play a role in the compound’s biological activity by interacting with neurotransmitter receptors or other cellular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine Carbothioamides
The target compound’s structural analogs can be categorized based on modifications to (a) the piperidine substituents or (b) the aryl group attached to the carbothioamide. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
| Compound Name | Piperidine Substituent | Aryl Group | logP* | Molecular Weight (g/mol) |
|---|---|---|---|---|
| N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide | 2-ethyl | 4-(difluoromethoxy)phenyl | 3.2† | 314.4 |
| N-[4-(trifluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide | 2-methyl | 4-(trifluoromethoxy)phenyl | 3.5† | 331.3 |
| N-[4-fluorophenyl]-2-ethylpiperidine-1-carboxamide | 2-ethyl | 4-fluorophenyl | 2.8† | 278.3 |
*Calculated using Molinspiration software. †Hypothetical values for illustrative purposes.
- Electron-Withdrawing Groups : The difluoromethoxy group (-OCF₂H) offers moderate electron withdrawal compared to trifluoromethoxy (-OCF₃), which may reduce metabolic oxidation but increase lipophilicity .
- Carbothioamide vs. Carboxamide : The thioamide (C=S) group increases lipophilicity (higher logP) and may alter hydrogen-bonding interactions compared to carboxamides (C=O), as seen in pyrimidine derivatives .
Biological Activity
Overview
N-[4-(difluoromethoxy)phenyl]-2-ethylpiperidine-1-carbothioamide is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound consists of a difluoromethoxy group attached to a phenyl ring, linked to an ethylpiperidine and a carbothioamide moiety. This structure suggests possible interactions with various biological targets, making it a subject of pharmacological research.
- Chemical Formula : CHFNOS
- Molecular Weight : 286.34 g/mol
- CAS Number : 398996-23-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which may include receptors and enzymes involved in various physiological processes. The difluoromethoxy group enhances the compound's binding affinity and selectivity towards these targets, potentially modulating their activity.
Pharmacological Studies
-
Calcium Channel Inhibition :
- A series of studies focused on the compound's ability to inhibit T-type calcium channels, which are implicated in various cardiovascular conditions. The structure-activity relationship (SAR) analyses indicated that modifications at the piperidine position can significantly enhance inhibitory activity against these channels .
- Antihypertensive Effects :
-
Neuropharmacological Effects :
- Preliminary investigations suggest that the compound may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems, though more detailed studies are required to elucidate these effects.
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(difluoromethoxy)phenyl isocyanate | Structure | Similar binding properties but lacks piperidine moiety |
| 4-(difluoromethoxy)benzylamine | Structure | Exhibits different receptor interactions |
| N-(4-(difluoromethoxy)phenyl)acetamide | Structure | Potential analgesic properties |
Case Studies
-
Case Study on Antihypertensive Activity :
- A study conducted by researchers evaluated the antihypertensive effects of various piperidine derivatives, including those related to this compound. The results indicated a significant reduction in systolic and diastolic blood pressure without causing reflex tachycardia, which is a common side effect of traditional antihypertensive drugs .
-
Neuroprotective Mechanisms :
- Another case study explored the neuroprotective effects of similar compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms and modulation of inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
